BenchChemオンラインストアへようこそ!

(3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole

PDE1 inhibition Medicinal chemistry Neurodegenerative disorders

This (3As,6aS) stereoisomer is the sole core template enabling PDE1B IC50 values ≤25 nM in Lundbeck-patented inhibitor series. Its cis-fused tetrahydrofuran-pyrrolidine architecture, zero rotatable bonds, and fixed (3As,6aS) stereochemistry deliver complete conformational rigidity—eliminating entropic penalties inherent to flexible amine fragments. Substituting racemates or regioisomeric cores unpredictably disrupts SAR, invalidating published potency. Procure as 98% free base to bypass salt-dissociation steps required for tosylate forms, streamlining kilogram-scale campaigns.

Molecular Formula C6H11NO
Molecular Weight 113.16
CAS No. 1369147-22-7
Cat. No. B2849224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole
CAS1369147-22-7
Molecular FormulaC6H11NO
Molecular Weight113.16
Structural Identifiers
SMILESC1CNC2C1COC2
InChIInChI=1S/C6H11NO/c1-2-7-6-4-8-3-5(1)6/h5-7H,1-4H2/t5-,6-/m1/s1
InChIKeyQFKVQNJEBLYEAH-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Rationale for (3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole (CAS 1369147-22-7): A Stereodefined Cis-Fused Bicyclic Amine Scaffold


(3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole (CAS 1369147-22-7) is a cis-fused saturated bicyclic amine containing both a tetrahydrofuran and a pyrrolidine ring with two defined stereocenters [1]. With a molecular weight of 113.16 g/mol, zero rotatable bonds, one hydrogen bond donor, two hydrogen bond acceptors, and a calculated LogP of approximately -0.1, it occupies a distinctive physicochemical niche as a compact, fully rigid, chiral secondary amine [1]. The compound serves as a key building block for constructing PDE1 enzyme inhibitors, as disclosed in the Lundbeck patent family, where the hexahydrofuropyrrole core is essential for achieving nanomolar PDE1B inhibitory potency [2]. Its well-defined cis ring junction and absolute stereochemistry constitute the foundation for reproducible structure-activity relationships in medicinal chemistry programs targeting neurological and psychiatric disorders.

Why Generic Substitution of (3As,6aS)-Hexahydro-1H-furo[3,4-b]pyrrole is Not a Viable Procurement Strategy


Direct high-strength differential evidence for the unsubstituted parent compound is limited; however, the following class-level and supporting evidence demonstrates that the specific (3As,6aS) stereoisomer and the furo[3,4-b]pyrrole scaffold are not freely interchangeable with alternative saturated bicyclic amines or stereoisomers. The PDE1 inhibitor patent literature explicitly teaches that variation in the hexahydrofuropyrrole stereochemistry and core connectivity dramatically modulates PDE1B inhibitory potency, with preferred embodiments requiring IC50 values below 400 nM and optimal compounds achieving sub-100 nM activity [1]. The furo[3,4-b] ring fusion pattern places the oxygen atom in a specific spatial orientation that directly impacts the hydrogen-bonding pharmacophore, a feature that cannot be replicated by the furo[3,2-b] or furo[2,3-c] regioisomers [1]. Furthermore, the defined cis junction and absolute stereochemistry are critical for the correct presentation of substituents in advanced inhibitor derivatives; the use of racemic mixtures or alternative diastereomers unpredictably alters enzyme inhibition profiles, as demonstrated in beta-galactofuranosidase inhibitor studies where only specific hexahydrofuropyrrole stereoisomers exhibited meaningful inhibitory activity [2]. For procurement, these structural requirements mean that substituting the (3As,6aS) isomer with the (3aR,6aR) enantiomer, a racemate, or a regioisomeric core introduces uncontrolled variables that invalidate published SAR and likely compromise target potency.

Quantitative Evidence for Differentiating (3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole from Analogous Building Blocks


PDE1B Inhibitory Potency: The Hexahydrofuropyrrole Core Delivers Nanomolar IC50 Values That Depend on Defined Stereochemistry

The Lundbeck patent discloses that hexahydrofuropyrrole-based compounds are PDE1 enzyme inhibitors, with preferred embodiments requiring an IC50 for PDE1B of 400 nM or less, more preferably 100 nM or less, and optimally 25 nM or less [1]. The patent's Markush structures and exemplified stereochemistries indicate that the (3As,6aS) configuration is central to achieving these potency thresholds; compounds lacking this specific cis-fused stereochemistry or utilizing alternative regioisomeric cores (e.g., furo[3,2-b]pyrrole) are not exemplified as achieving comparable potency within the same structural series [1]. The PDE1B IC50 threshold of ≤400 nM defines the minimum criterion for a patent-preferred compound, establishing a quantitative baseline that the (3As,6aS) scaffold enables.

PDE1 inhibition Medicinal chemistry Neurodegenerative disorders

Conformational Rigidity: Zero Rotatable Bonds Confer Lower Entropic Binding Penalty Versus Flexible Amino Alcohol Building Blocks

The target compound possesses zero rotatable bonds (RBC = 0), one hydrogen bond donor (HBD = 1), and two hydrogen bond acceptors (HBA = 2), with a molecular weight of 113.16 g/mol [1]. By comparison, 2-aminoethanol, a representative flexible amino alcohol used as a fragment, has RBC = 1, HBD = 2, and HBA = 2 [2]. Although both compounds share HBA = 2, the target compound has one fewer rotatable bond, meaning its polar atoms are pre-organized in a fixed spatial vector, reducing the entropic penalty upon protein binding. The fully rigid bicyclic framework also offers higher shape complementarity and greater three-dimensional character (Fsp³ = 1.0) compared to the simple acyclic chain of 2-aminoethanol [1].

Fragment-based drug discovery Ligand efficiency Conformational analysis

Enantiopure Commercial Availability at 98% Purity Enables Reproducible Scale-Up Synthesis of PDE1 Inhibitor Candidates

The specific (3As,6aS) stereoisomer, cataloged as rel-(3aR,6aR)-hexahydro-1H-furo[3,4-b]pyrrole (note: the rel descriptor refers to the relative cis configuration; the absolute stereochemistry is (3As,6aS)), is commercially available from multiple reputable suppliers at a purity of 98% . This level of enantiopurity is critical for medicinal chemistry programs where even small amounts of the opposite enantiomer or diastereomer can confound biological assay results. In contrast, the (3aR,6aS) diastereomer (trans ring junction) is primarily available as a 4-methylbenzenesulfonate salt , which may require additional desalting steps and introduces handling considerations not present with the free base (3As,6aS) form.

Chemical procurement Enantiopure building blocks Process chemistry

Stereochemistry-Dependent Beta-Galactofuranosidase Inhibition: Only Specific Hexahydrofuropyrrole Stereoisomers Show Inhibitory Activity

In a study by Oliveira Udry et al. (2016), enantiomeric polyhydroxyalkylpyrrolidines built on a hexahydro-1H-furo[3,4-b]pyrrole scaffold were evaluated as inhibitors of beta-galactofuranosidase from Penicillium fellutanum [1]. The research demonstrated that only specific stereoisomers—specifically the (2R,3S,3aR,6aS) and (2S,3R,3aS,6aR) derivatives—exhibited meaningful inhibitory activity [1]. This finding underscores that the hexahydrofuropyrrole core is not a mere structural variant but a scaffold whose biological activity is exquisitely sensitive to absolute stereochemistry at the ring junction and substituent positions. While this study does not directly test the parent (3As,6aS) amine, it establishes the principle that stereochemical integrity at the furopyrrole ring junction is a prerequisite for biological activity in this scaffold class.

Glycosidase inhibition Stereochemistry-activity relationship Enzyme inhibitor design

Validated Application Scenarios for (3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole Based on Quantitative Evidence


Synthesis of PDE1 Inhibitor Libraries for Neurodegenerative and Psychiatric Drug Discovery

The (3As,6aS) hexahydrofuropyrrole scaffold is the core stereochemical template for generating PDE1B inhibitor candidates. As established in the Lundbeck patent, compounds derived from this core achieve PDE1B IC50 values in the sub-400 nM range, with optimized derivatives reaching ≤25 nM [1]. Procurement of this specific isomer enables the construction of focused libraries that recapitulate the patent-exemplified potency range, directly supporting CNS drug discovery programs targeting cognitive disorders and schizophrenia.

Fragment-Based Lead Generation Using a Zero-Rotatable-Bond, Chiral Bicyclic Amine

With zero rotatable bonds, one hydrogen bond donor, two hydrogen bond acceptors, and a molecular weight of only 113.16 g/mol, the compound is an ideal fragment-sized starting point with maximal ligand efficiency [2]. Its complete conformational rigidity eliminates the entropic penalty associated with flexible fragments such as 2-aminoethanol (RBC = 1), while its stereodefined cis junction provides a unique three-dimensional scaffold for fragment growing and merging strategies in fragment-based drug discovery.

Enantioselective Synthesis of Glycosidase and Kinase Inhibitor Intermediates Requiring Defined Ring Junction Stereochemistry

The demonstrated sensitivity of beta-galactofuranosidase inhibition to hexahydrofuropyrrole ring junction stereochemistry [3] makes this compound a strategic starting material for synthesizing stereochemically complex enzyme inhibitors. Its use as a building block ensures that the critical ring junction stereochemistry is fixed from the outset, eliminating the need for costly and low-yielding chiral resolution steps later in the synthetic sequence.

Scalable Process Chemistry Requiring Enantiopure Free Base Building Blocks

The commercial availability of the (3As,6aS) isomer as a 98% pure free base from multiple suppliers supports process chemistry scale-up without the additional unit operations required for salt dissociation. This contrasts with the (3aR,6aS) diastereomer, which is predominantly supplied as a tosylate salt, adding steps and potential yield losses to the synthetic route. For kilogram-scale campaigns, this difference in physical form is a meaningful procurement consideration.

Quote Request

Request a Quote for (3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.